molecular formula C21H22N4O4S B2547996 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 328027-12-9

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide

Katalognummer B2547996
CAS-Nummer: 328027-12-9
Molekulargewicht: 426.49
InChI-Schlüssel: LHRCYEYHADVEBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide, also known as Compound 1, is a novel small-molecule inhibitor of the protein kinase PAK4. PAK4 is a key regulator of cell motility and invasion, and its overexpression has been linked to cancer progression and metastasis. Compound 1 has shown promising results in preclinical studies as a potential anti-cancer agent.

Wirkmechanismus

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 inhibits the activity of PAK4 by binding to its kinase domain. PAK4 is a member of the PAK family of protein kinases, which play important roles in cell signaling pathways that regulate cell motility, proliferation, and survival. By inhibiting PAK4, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 disrupts these pathways and inhibits cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to have a range of biochemical and physiological effects in cancer cells. These include inhibition of PAK4 activity, disruption of actin cytoskeleton organization, induction of apoptosis, and sensitization to chemotherapy and radiation therapy. In addition, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is its specificity for PAK4, which makes it a useful tool for studying the role of PAK4 in cancer biology. However, one limitation of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is its relatively low potency, which may limit its effectiveness in some experimental settings. In addition, the synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 is complex and may be challenging for some labs to reproduce.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1. One area of interest is the development of more potent analogs of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 that could be used in clinical trials. Another area of interest is the exploration of the role of PAK4 in other diseases, such as neurodegenerative disorders. Finally, there is potential for the use of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 as a tool in drug discovery efforts targeting other protein kinases.

Synthesemethoden

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 can be synthesized using a multi-step process involving several chemical reactions. The starting materials include 4,6-dimethyl-2-aminopyrimidine, 4-chloro-3-nitrobenzenesulfonamide, and 2-(o-tolyloxy)acetic acid. The synthesis involves the formation of several intermediates, including a sulfonamide intermediate and a benzimidazole intermediate, before the final product is obtained. The synthesis has been described in detail in a published research article.

Wissenschaftliche Forschungsanwendungen

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been extensively studied in preclinical models of cancer, including breast cancer, pancreatic cancer, and lung cancer. In these studies, N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis in cancer cells. N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide 1 has potential as a therapeutic agent for cancer treatment.

Eigenschaften

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCYEYHADVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.